![molecular formula C8H17Cl2N3 B1452219 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride CAS No. 423176-42-5](/img/structure/B1452219.png)
3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride
Übersicht
Beschreibung
3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride is a chemical compound with the CAS Number: 423176-42-5 . It has a molecular weight of 226.15 . The IUPAC name for this compound is 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N3.2ClH/c1-6-8(4-5-9-3)7(2)11-10-6;;/h9H,4-5H2,1-3H3,(H,10,11);2*1H . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Organometallic Chemistry
3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride has been utilized in the synthesis of water-soluble pyrazolate rhodium(I) complexes. These complexes were synthesized by reacting the pyrazole with [RhCl(COD)]2, resulting in zwitterionic pyrazolate-ammonium forms. X-ray structure analysis confirmed the neutral nature of bridging-pyrazolate ligands, indicating its potential in organometallic chemistry (Esquius et al., 2000).
Antimicrobial and Anticancer Agents
Pyrazole derivatives, including those related to 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride, have been synthesized and evaluated for their antimicrobial and anticancer activities. Compounds with this structure exhibited higher anticancer activity than the reference drug doxorubicin, and most synthesized compounds showed good to excellent antimicrobial activity (Hafez et al., 2016).
Regioselective Synthesis in Organic Chemistry
This compound has also been involved in the regioselective synthesis of ethyl pyrazolecarboxylates, demonstrating its utility in the development of novel organic compounds. This synthesis involved reactions with hydrazine monohydrochloride and (hetero)arylhydrazines, highlighting its versatility in organic synthetic processes (Hanzlowsky et al., 2003).
Role in Synthesis of Pyrazolin-5-ones
The compound has been used in the synthesis of 3-substituted and 3,4-disubstituted pyrazolin-5-ones. These syntheses involved reactions with acylated ethyl acetoacetates and diethyl malonates, showcasing its potential in creating diverse organic structures (Jung et al., 2002).
Evaluation in Antimicrobial and Antioxidant Activity
This pyrazole derivative has been evaluated for its antibacterial and antifungal activity, demonstrating its biological significance. The compounds were tested for their antioxidant activity and reducing power ability, indicating their potential use in pharmaceutical applications (Govindaraju et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6-8(4-5-9-3)7(2)11-10-6;;/h9H,4-5H2,1-3H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCSRXYYMNSSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



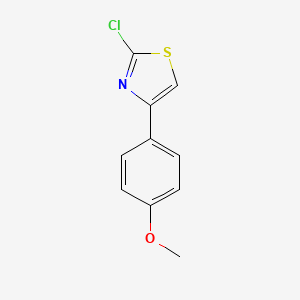
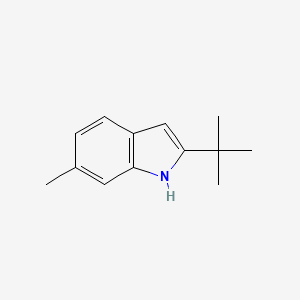
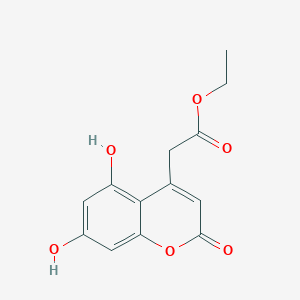
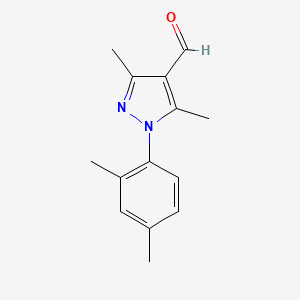
![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)
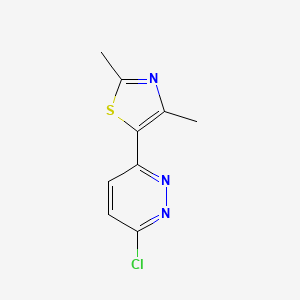
![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)
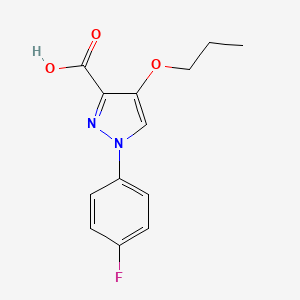
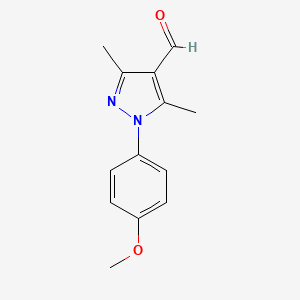
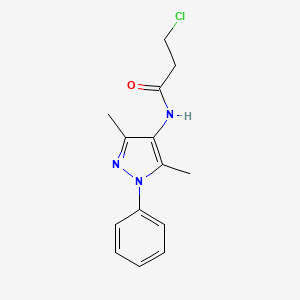
![2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1452153.png)
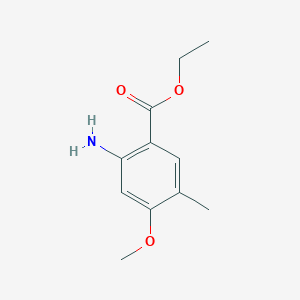
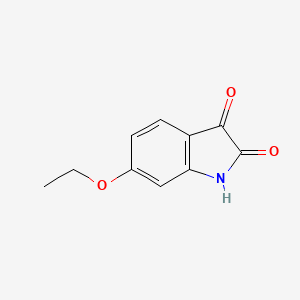
![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)